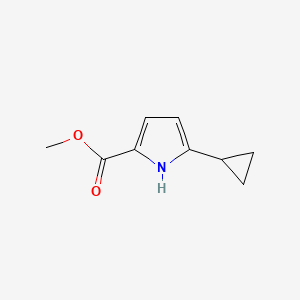
Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate: is a heterocyclic organic compound with the molecular formula C9H11NO2 It features a pyrrole ring substituted with a cyclopropyl group at the 5-position and a methyl ester group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization and esterification to yield the desired product. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrole-2-methanol.
Substitution: Halogenated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrrole derivatives. Its structural similarity to natural products makes it a valuable tool in biochemical studies .
Medicine: Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound. The ester group can undergo hydrolysis, releasing the active pyrrole derivative, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Methyl 5-methyl-1H-pyrrole-2-carboxylate
- Methyl 5-bromo-1H-pyrrole-2-carboxylate
- Methyl 5-formyl-1H-pyrrole-2-carboxylate
Comparison: Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may have different substituents at the 5-position. The cyclopropyl group can influence the reactivity and binding interactions of the compound, making it a valuable tool in various applications .
Biologische Aktivität
Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate is a compound of increasing interest due to its potential biological activities. This article examines its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound belongs to the pyrrole family, which is recognized for various pharmacological properties. The compound can be synthesized through various methods, including cyclization reactions involving cyclopropyl derivatives and pyrrole precursors. The synthesis typically yields a high purity product suitable for biological testing.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. In particular, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. For instance, a related study demonstrated that pyrrole-based compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against drug-resistant strains of Mtb .
Anti-inflammatory Activity
Pyrrole derivatives are also being explored for their anti-inflammatory properties. Research indicates that certain pyrrole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. For example, a study reported that a related pyrrole derivative demonstrated selective inhibition of COX-2 with an IC50 value of 6.0 nM, showcasing its potential as an anti-inflammatory agent .
Antimalarial Activity
The compound's structural analogs have been investigated for antimalarial activity against Plasmodium species. A study on pyrrole-based dihydroorotate dehydrogenase inhibitors revealed nanomolar potency against Plasmodium DHODH, suggesting that this compound may share similar efficacy .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-5-4-7(10-8)6-2-3-6/h4-6,10H,2-3H2,1H3 |
InChI-Schlüssel |
CKOKCPSNEPSUCY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(N1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















